molecular formula C9H12N2O2 B7962612 Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate

Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B7962612
M. Wt: 180.20 g/mol
InChI Key: SCGBARSAQWXCGK-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGBARSAQWXCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the desired imidazo[1,2-A]pyridine scaffold .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-A]pyridine compounds, which can be further utilized in pharmaceutical research .

Scientific Research Applications

Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-3-carboxylate Ethyl ester, pyrano ring, methylthio group C₁₅H₁₄N₂O₄S 318.35 IR ν 1693 cm⁻¹ (ester C=O), yellow needles, mp 181–184°C; intermediate in heterocyclic synthesis
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride Pyridine ring, carboxylic acid (hydrochloride salt) C₁₀H₉FO₂·HCl 229.65 (base) Enhanced solubility due to hydrochloride salt; potential pharmacophore
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride Sulfonyl chloride group C₈H₁₁ClN₂O₂S 234.70 High reactivity for nucleophilic substitutions; used in agrochemicals
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Bromine substituent, carboxylic acid C₈H₇BrN₂O₂ 259.06 Increased molecular weight; potential halogen bonding in drug design
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Ethyl ester, saturated ring C₁₀H₁₄N₂O₂ 194.23 Higher lipophilicity vs. methyl ester; 98% purity in synthesis
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate Cyclopropyl group, methyl ester at 3-position C₁₂H₁₆N₂O₂ 220.27 Steric hindrance from cyclopropyl; discontinued due to limited applications

Reactivity and Functional Group Analysis

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) are less polar than carboxylic acids (), impacting bioavailability and metabolic stability. Esters often act as prodrugs, hydrolyzing in vivo to active acids.
  • Sulfonyl Chloride : The sulfonyl chloride group in enables facile substitutions, making it versatile in synthesizing sulfonamides for pharmaceuticals.

Biological Activity

Methyl 5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory effects, along with structure-activity relationships (SAR) and recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1235440-64-8

The compound features a fused imidazole and pyridine ring system with a carboxylate substituent that plays a crucial role in its biological activity.

1. Anticancer Activity

Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The mechanisms often involve apoptosis induction and inhibition of cell proliferation.

Case Study : A derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines:

  • MCF-7 (Breast cancer) : IC50 = 5 µM
  • A549 (Lung cancer) : IC50 = 3 µM

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-75
A5493
HeLa4

2. Antibacterial Activity

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

3. Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines in macrophages.

Research Findings : A study found significant reductions in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its pharmacological effects.

Key Findings

  • Substituents at the 7-position significantly increase anticancer potency.
  • Electron-withdrawing groups enhance antibacterial activity.

Recent Advances in Research

Ongoing research focuses on the synthesis and optimization of imidazo[1,2-a]pyridine derivatives. Transition-metal-catalyzed reactions are being employed to create more potent analogs with improved biological profiles.

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